molecular formula C4H2FIN2 B2909035 5-Fluoro-2-iodopyrimidine CAS No. 1443533-34-3

5-Fluoro-2-iodopyrimidine

Cat. No.: B2909035
CAS No.: 1443533-34-3
M. Wt: 223.977
InChI Key: LPEYDAWIGDXFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-iodopyrimidine is a halogenated pyrimidine derivative with the molecular formula C₄H₂FIN₂ and a molecular weight of 223.98 g/mol. This compound is characterized by the presence of both fluorine and iodine atoms on the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyrimidine: One common method involves the halogenation of pyrimidine using fluorine and iodine sources under controlled conditions. The reaction typically requires a suitable solvent, such as acetonitrile, and a catalyst to facilitate the halogenation process.

  • Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative of pyrimidine is diazotized and then treated with iodine and fluorine sources to introduce the halogen atoms.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 5-fluoro-2-iodopyrimidinone.

  • Reduction: Reduction reactions can convert the iodine atom to an iodide, resulting in compounds like 5-fluoro-2-iodopyrimidinyl hydride.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.

Major Products Formed:

  • Oxidation Products: 5-fluoro-2-iodopyrimidinone, this compound oxide.

  • Reduction Products: 5-fluoro-2-iodopyrimidinyl hydride, this compound hydride.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-2-iodopyrimidine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to be used in nucleic acid synthesis. By targeting this enzyme, this compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .

Mode of Action

This compound acts as a thymidylate synthase (TS) inhibitor . It interrupts the action of this enzyme, blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication . This disruption in DNA synthesis can lead to cell death, particularly in cells that are rapidly dividing, such as cancer cells .

Biochemical Pathways

This compound affects the pyrimidine biosynthesis pathway . It is converted to its active form, 5-fluorouracil (5-FU), which is then incorporated into RNA and DNA. This incorporation can disrupt normal cellular processes, leading to cell death . Additionally, 5-FU can inhibit the enzyme thymidylate synthase, disrupting DNA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed but undergoes substantial first-pass catabolism by cytidine deaminase (CD) to potentially toxic metabolites . The oral bioavailability of this compound alone is approximately 4% . Coadministration with an inhibitor of cd, such as tetrahydrouridine (thu), can significantly increase its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA and RNA synthesis, leading to cell death . By inhibiting thymidylate synthase and incorporating into nucleic acids, this compound can disrupt normal cellular processes, leading to cell death, particularly in cells that are rapidly dividing, such as cancer cells .

Scientific Research Applications

5-Fluoro-2-iodopyrimidine is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: As an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: Studying the biological activity of pyrimidine derivatives and their potential as therapeutic agents.

  • Medicine: Investigating the compound's potential as an antiviral, antibacterial, or anticancer agent.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-Fluoro-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of iodine.

  • 2-Fluoro-5-iodopyridine: Similar halogenated heterocycle but with a pyridine ring instead of pyrimidine.

Uniqueness: 5-Fluoro-2-iodopyrimidine is unique due to its combination of fluorine and iodine atoms on the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to other halogenated pyrimidines.

Properties

IUPAC Name

5-fluoro-2-iodopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIN2/c5-3-1-7-4(6)8-2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEYDAWIGDXFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443533-34-3
Record name 5-fluoro-2-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.